![molecular formula C10H9ClN2O4S B14364978 4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 92634-70-3](/img/structure/B14364978.png)
4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, a pyrrolidinone ring, and a benzenesulfonamide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,5-dioxopyrrolidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-ch
Biological Activity
4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a synthetic compound characterized by its sulfonamide group and a unique 2,5-dioxopyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a sodium channel inhibitor, which may have implications in treating various neurological and cardiovascular disorders.
- Molecular Formula: C₁₀H₉ClN₂O₄S
- Molecular Weight: 288.71 g/mol
- CAS Number: 92634-70-3
Research indicates that this compound acts primarily as an inhibitor of sodium channels. This inhibition can disrupt the normal function of these channels, which are crucial for action potentials in neurons and cardiomyocytes. The compound's ability to modulate sodium channel activity suggests its potential therapeutic applications in conditions such as epilepsy and cardiac arrhythmias .
Sodium Channel Inhibition
The compound has been shown to effectively inhibit sodium channels through electrophysiological studies. These studies typically assess the compound's effects on channel conductance and gating properties in various cellular models. The inhibition of sodium channels can lead to decreased neuronal excitability, making this compound a candidate for anti-epileptic drugs.
In Vitro Studies
In vitro assays have indicated that this compound can suppress cell growth in various cancer cell lines. For instance, studies have shown that this compound leads to increased cell-specific glucose uptake, suggesting a metabolic shift that could be leveraged for therapeutic purposes.
Electrophysiological Characterization
Electrophysiological characterization using patch-clamp techniques has elucidated the compound's action on sodium channels. The results indicate a dose-dependent inhibition of sodium current, with significant effects observed at micromolar concentrations. This highlights the compound's potential as a therapeutic agent targeting hyperexcitable tissues .
Comparison with Similar Compounds
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
This compound | Sodium channel inhibitor | Antiepileptic potential |
Sulfanilamide | Folate synthesis inhibitor | Antibacterial activity |
Phenytoin | Sodium channel blocker | Antiepileptic agent |
Scientific Research Applications
4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound featuring a sulfonamide functional group and a 2,5-dioxopyrrolidine moiety. It has a molecular weight of approximately 288.71 g/mol. This compound is researched for medicinal chemistry applications, particularly as a sodium channel inhibitor and in other therapeutic areas, because of its unique structural features.
Potential Applications
This compound has several potential applications:
- Treatment of conditions associated with abnormal sodium channel function As an inhibitor of sodium channels, it is a candidate for treating conditions like epilepsy and cardiac arrhythmias.
- Anti-cancer properties Compounds with similar structures have demonstrated anti-cancer properties and may influence pathways related to neuroprotection.
Interactions with Biological Targets
Interaction studies have shown that this compound interacts with various biological targets, especially sodium channels. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy in therapeutic applications. Electrophysiological techniques are often used to assess how the compound modulates channel activity in different cellular contexts.
Structural Analogs and Their Properties
Several compounds share structural similarities with this compound. Variations in structure can lead to different biological activities and therapeutic potentials.
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide | Lacks chlorine substitution | Potential anti-cancer activity |
N-(thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | Contains thiazole ring | Enhanced biological activity against certain cancers |
4-Chloro-N-(1H-pyrrolo[3,4-b]quinolin-1-yl)benzenesulfonamide | Contains a quinoline moiety | Different pharmacological profile targeting different pathways |
Properties
CAS No. |
92634-70-3 |
---|---|
Molecular Formula |
C10H9ClN2O4S |
Molecular Weight |
288.71 g/mol |
IUPAC Name |
4-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H9ClN2O4S/c11-7-1-3-8(4-2-7)18(16,17)12-13-9(14)5-6-10(13)15/h1-4,12H,5-6H2 |
InChI Key |
UUALWMNATZKHHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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